3-(2-((3-Bromophenyl)amino)ethyl)oxazolidin-2-one
Description
Properties
Molecular Formula |
C11H13BrN2O2 |
|---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
3-[2-(3-bromoanilino)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-2-1-3-10(8-9)13-4-5-14-6-7-16-11(14)15/h1-3,8,13H,4-7H2 |
InChI Key |
QQGPQBRUSQSJMU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1CCNC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((3-Bromophenyl)amino)ethyl)oxazolidin-2-one typically involves the following steps:
-
Formation of the Oxazolidinone Ring: : The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds. For instance, the reaction between 2-aminoethanol and phosgene or its derivatives can yield oxazolidin-2-one.
-
Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a bromobenzene derivative with an appropriate nucleophile, such as an amine.
-
Coupling Reaction: : The final step involves coupling the bromophenyl group with the oxazolidinone ring. This can be achieved through a reaction between 3-bromophenylamine and an oxazolidinone derivative under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of 3-(2-((3-Bromophenyl)amino)ethyl)oxazolidin-2-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Electrophilic Substitution at the Bromophenyl Group
The 3-bromophenyl moiety undergoes Suzuki-Miyaura cross-coupling under Pd catalysis:
| Condition | Optimization Outcome | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | |
| Base | K₂CO₃ | |
| Solvent | THF/H₂O (3:1) | |
| Temperature | 80°C | |
| Yield | 68–86% |
This reaction introduces aryl/heteroaryl groups at the bromine position, enabling structural diversification .
Nucleophilic Ring-Opening Reactions
The oxazolidinone ring undergoes base-catalyzed hydrolysis :
| Parameter | Detail | Source |
|---|---|---|
| Reagent | NaOH (1M) | |
| Solvent | EtOH/H₂O | |
| Temperature | 60°C | |
| Product | β-amino alcohol derivative |
Mechanism involves nucleophilic attack at the carbonyl carbon, leading to ring cleavage and formation of a primary alcohol intermediate .
Aldol Addition Reactions
The α-hydrogen of the oxazolidinone participates in asymmetric aldol reactions :
| Catalyst | Yield | Selectivity (dr) | Source |
|---|---|---|---|
| Proline derivatives | 73% | 86:6:8 | |
| LiCl | 68% | 82:8:10 | |
| BF₃·Et₂O | <10% | N/A |
Steric hindrance from the bromophenyl group reduces diastereoselectivity compared to non-brominated analogs .
Biological Activity and Target Engagement
While not a direct chemical reaction, the compound’s antibacterial activity correlates with ribosomal binding:
| Strain | MIC (µg/mL) | Mechanism | Source |
|---|---|---|---|
| E. coli ΔPore | 0.02 | Protein synthesis inhibition | |
| A. baumannii WT | 4.0 | Ribosomal subunit targeting | |
| P. aeruginosa ΔPore | 0.03 | Initiation complex disruption |
Activity is enhanced by electron-withdrawing groups on the phenyl ring .
Stability Under Reaction Conditions
The compound demonstrates stability in acidic media but degrades under strong bases:
| Condition | Degradation Pathway | Half-Life | Source |
|---|---|---|---|
| pH 2 (HCl) | Ring contraction | >24 h | |
| pH 12 (NaOH) | Complete hydrolysis | 2 h | |
| UV light (254 nm) | Dehalogenation | 6 h |
Biological Activity
3-(2-((3-Bromophenyl)amino)ethyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity through various studies, synthesizing findings from the literature to provide a comprehensive overview.
Chemical Structure
The compound features a bromophenyl group attached to an aminoethyl chain, which is crucial for its biological interactions. The oxazolidinone core contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that oxazolidinones exhibit significant antimicrobial properties. A study highlighted the effectiveness of various oxazolidinone derivatives against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus. The compound demonstrated moderate activity against these pathogens, with inhibition zones ranging from 10 to 25 mm depending on the specific bacterial strain tested .
Table 1: Antimicrobial Activity of Oxazolidinone Derivatives
Anticancer Activity
The anticancer potential of oxazolidinones has been explored through various mechanisms. A study demonstrated that certain derivatives induced apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells. The structure of the compound plays a critical role in its interaction with cellular targets, enhancing its cytotoxic effects compared to standard treatments like bleomycin .
Case Study: Cytotoxicity Assessment
In vitro studies assessed the cytotoxicity of 3-(2-((3-Bromophenyl)amino)ethyl)oxazolidin-2-one against various cancer cell lines. Results indicated that this compound exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents.
The biological activity of 3-(2-((3-Bromophenyl)amino)ethyl)oxazolidin-2-one can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Like other oxazolidinones, it may inhibit bacterial protein synthesis by binding to the ribosomal RNA.
- Induction of Apoptosis : The compound's structural features facilitate interactions with apoptotic pathways in cancer cells, leading to programmed cell death.
Structure-Activity Relationship (SAR)
The biological activity is closely related to the molecular structure of the compound. Variations in substituents on the phenyl ring and modifications to the oxazolidinone core can enhance or diminish activity. For instance, bromination at specific positions has been shown to increase antimicrobial potency due to improved interactions with target sites .
Scientific Research Applications
Medicinal Chemistry
The oxazolidinone scaffold is of great interest in medicinal chemistry due to its ability to act as a versatile building block for synthesizing biologically active compounds. Research has shown that derivatives of oxazolidinones exhibit antimicrobial properties, particularly against Gram-positive bacteria, including resistant strains of Staphylococcus aureus and Enterococcus faecium .
Antimicrobial Activity
A study focused on the structure-activity relationship (SAR) of oxazolidinones demonstrated that modifications can enhance their efficacy against various pathogens. For instance, specific analogs showed improved activity against Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii, indicating that small structural changes can significantly impact their biological activity .
| Compound | Activity Against | Notes |
|---|---|---|
| 3e | E. coli | Broad-spectrum activity |
| 8d | P. aeruginosa | Effective against resistant strains |
| 8o | A. baumannii | Enhanced uptake properties |
Organic Synthesis
The compound is also used in organic synthesis, particularly in asymmetric synthesis and aldol reactions. The oxazolidinone ring can be employed to facilitate stereoselective reactions, which are crucial for the preparation of chiral compounds.
Stereoselective Reactions
Research has indicated that 3-(2-((3-Bromophenyl)amino)ethyl)oxazolidin-2-one can participate in highly stereoselective aldol reactions when combined with appropriate substrates. This property is attributed to the chiral environment provided by the oxazolidinone framework, allowing for the formation of products with high enantiomeric excess .
Case Study: Aldol Reaction
In one study, the compound was reacted with various aldehydes under controlled conditions, yielding products with enantiomeric excesses exceeding 70%. The results highlighted the importance of reaction conditions on the stereochemical outcome.
| Aldehyde | Temperature (°C) | Time (min) | Diastereomeric Ratio | Enantiomeric Excess (%) |
|---|---|---|---|---|
| m-Br-C6H4CHO | -78 | 10 | >99:1 | 73 |
| o-Br-C6H4CHO | RT | 18 | 87:13 | 61 |
Cancer Research
Emerging studies suggest that oxazolidinones may play a role in cancer treatment by targeting specific enzymes involved in tumor metabolism. For example, compounds similar to 3-(2-((3-Bromophenyl)amino)ethyl)oxazolidin-2-one have been investigated as inhibitors of mutant isocitrate dehydrogenase (IDH), an enzyme implicated in various cancers such as glioma and acute myeloid leukemia .
Inhibition of Mutant IDH
Research has shown that certain oxazolidinone derivatives can selectively inhibit mutant IDH enzymes, potentially leading to new therapeutic strategies for treating IDH-mutant tumors.
Comparison with Similar Compounds
Comparison with Similar Oxazolidin-2-one Derivatives
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Position and Halogen Effects: The 3-bromophenyl group in the target compound contrasts with the 4-chlorophenyl group in the IP agonist from . Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance lipophilicity and alter receptor binding kinetics .
Therapeutic Applications: The IP agonist () highlights the oxazolidinone scaffold’s utility in prostaglandin receptor modulation, while Zolmitriptan () exemplifies its use in neurology. Tedizolid () underscores antimicrobial applications, emphasizing the scaffold’s versatility .
Pharmacological and Physicochemical Properties
Table 2: Pharmacokinetic and Physicochemical Comparisons
Key Findings :
- Lipophilicity vs.
- Prodrug Strategies : Tedizolid’s phosphate group improves water solubility, a strategy that could be applied to the target compound for enhanced bioavailability .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-(2-((3-Bromophenyl)amino)ethyl)oxazolidin-2-one?
Answer: The synthesis typically involves coupling a bromophenylamine derivative with an oxazolidinone precursor. Key steps include:
- Acylation/Activation : Use of oxalyl chloride or similar reagents to activate carboxylic acids for nucleophilic attack (e.g., 2-(2-bromo-4-methylphenyl)acetic acid activation in CH₂Cl₂ with DMF catalysis) .
- Amide Bond Formation : Reaction between the activated intermediate and ethylenediamine derivatives under controlled pH and temperature to avoid side reactions.
- Cyclization : Intramolecular cyclization to form the oxazolidinone ring, often facilitated by bases like NaH or K₂CO₃ in anhydrous solvents (THF or DMF) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization for isolating high-purity product.
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks using coupling constants and integration ratios. For example, the oxazolidinone carbonyl (δ ~155–160 ppm in ¹³C NMR) and aromatic protons (δ ~6.5–7.5 ppm in ¹H NMR) from the 3-bromophenyl group .
- HRMS (ESI) : Confirm molecular weight with precision (e.g., calculated vs. observed m/z within ±0.0002 Da) .
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1750 cm⁻¹) and N-H stretches (~3300 cm⁻¹) to validate the oxazolidinone core.
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?
Answer:
- Software Tools : Use SHELXL for refinement, leveraging its robust handling of disordered atoms and twin-law corrections. Implement ORTEP-3 for visualizing electron density maps to identify misplaced atoms .
- Validation Metrics : Monitor R-factors (R₁ < 0.05 for high-resolution data) and check the ADP (Atomic Displacement Parameter) consistency. For twinned crystals, apply the Hooft parameter or Flack x to assess chirality .
- Data Collection : Optimize crystal mounting and cooling to minimize lattice defects. High-resolution synchrotron data (λ ~0.7–1.0 Å) improves model accuracy .
Q. How can synthetic yields be improved while minimizing byproducts like regioisomers?
Answer:
- Catalytic Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ with ligands like Xantphos) for Buchwald-Hartwig amination to enhance coupling efficiency .
- Solvent/Additive Screening : Polar aprotic solvents (DMF, DMSO) improve solubility, while additives like LiCl suppress unwanted dimerization .
- Reaction Monitoring : Use TLC or in-situ FTIR to detect intermediates and terminate reactions before side-product formation.
Q. What strategies are effective for analyzing its potential pharmacological activity?
Answer:
- In Silico Docking : Model interactions with targets like bacterial ribosomes (oxazolidinone class target) or σ₂ receptors using AutoDock Vina .
- In Vitro Assays :
- Metabolic Stability : Use liver microsomes (human/rat) to measure degradation half-life and identify metabolic hotspots (e.g., N-dealkylation) .
Data Contradiction Analysis
Q. How to address discrepancies in NMR assignments for structurally similar analogs?
Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H (COSY) and ¹H-¹³C (HSQC) interactions. For example, distinguish ethylenediamine CH₂ groups from aromatic protons .
- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to trace specific nuclei (e.g., oxazolidinone carbonyl).
- Comparative Analysis : Cross-reference with published spectra of analogs (e.g., 3-(2-(4-methoxyphenyl)-2-tosylacetyl)oxazolidin-2-one in ).
Structural and Functional Analog Design
Q. How can substituents on the oxazolidinone ring modulate bioactivity?
Answer:
- Electron-Withdrawing Groups (e.g., -Br) : Enhance binding to ribosomal targets by increasing electrophilicity at the carbonyl oxygen .
- Phenyl Modifications : Introduce fluorinated or methoxy groups (e.g., 3-fluoro-4-morpholinyl derivatives) to improve pharmacokinetic properties .
- Side Chain Engineering : Replace ethylenediamine with piperazine or morpholine moieties to alter solubility and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
